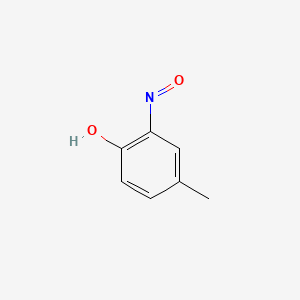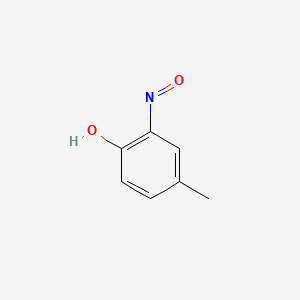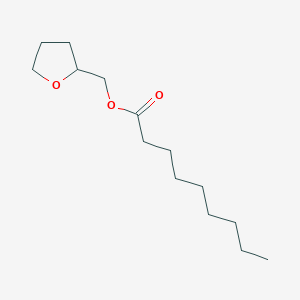![molecular formula C15H30O3Si B14672579 Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane CAS No. 36930-12-8](/img/structure/B14672579.png)
Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane is a complex organic compound that features both an oxirane (epoxide) ring and a silane group. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane typically involves the reaction of an epoxide with a silane compound. One common method includes the reaction of 3-(2-[(oxiran-2-yl)methoxy]ethoxy)prop-1-ene with dipropylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols are the major products formed from the oxidation of the epoxide ring.
Reduction: Alcohols are produced from the reduction of the epoxide ring.
Substitution: The products depend on the nucleophile used, resulting in various substituted compounds.
Aplicaciones Científicas De Investigación
Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the development of bioactive molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane involves the interaction of its functional groups with various molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in synthesis and material science.
Comparación Con Compuestos Similares
Similar Compounds
Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane: Similar in having an oxirane ring but differs in the aromatic structure.
2-[(oxiran-2-yl)methoxy]ethanol: Contains an oxirane ring and an alcohol group, but lacks the silane functionality.
Hexanediol diglycidyl ether: Features two oxirane rings and a diol structure, used in epoxy resin formulations.
Uniqueness
Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane is unique due to the presence of both an oxirane ring and a silane group, which imparts distinct reactivity and versatility in various applications.
Propiedades
Número CAS |
36930-12-8 |
|---|---|
Fórmula molecular |
C15H30O3Si |
Peso molecular |
286.48 g/mol |
Nombre IUPAC |
methyl-[3-[2-(oxiran-2-ylmethoxy)ethoxy]prop-1-enyl]-dipropylsilane |
InChI |
InChI=1S/C15H30O3Si/c1-4-10-19(3,11-5-2)12-6-7-16-8-9-17-13-15-14-18-15/h6,12,15H,4-5,7-11,13-14H2,1-3H3 |
Clave InChI |
BCUYRVVXGFJAPM-UHFFFAOYSA-N |
SMILES canónico |
CCC[Si](C)(CCC)C=CCOCCOCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


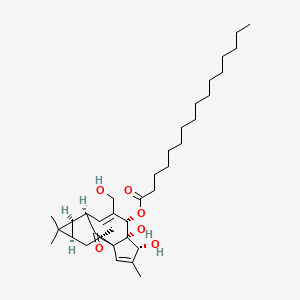
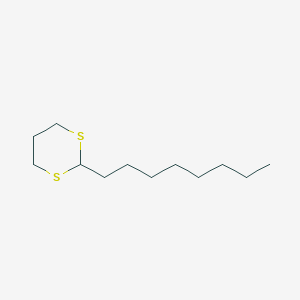
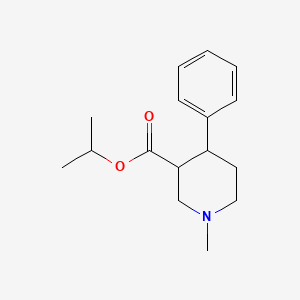

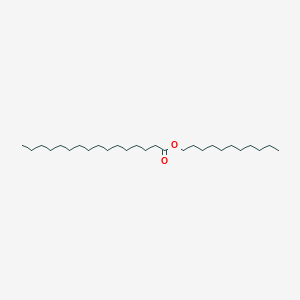

![1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B14672547.png)
![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)(phenyl)methanone](/img/structure/B14672553.png)
